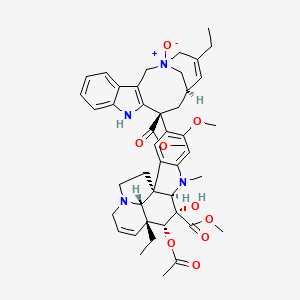

Vinorelbine metabolite M1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

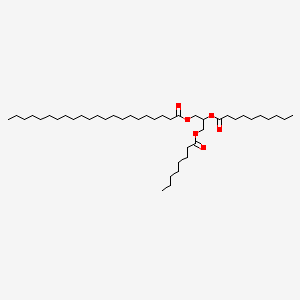

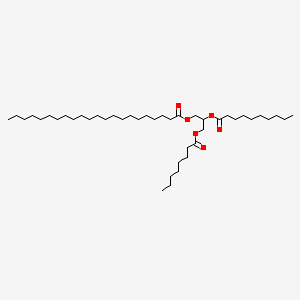

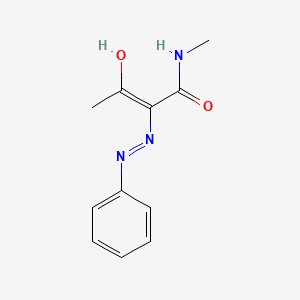

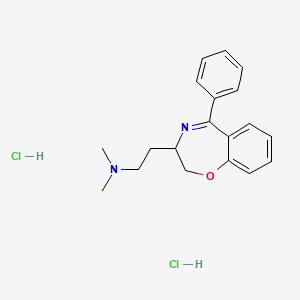

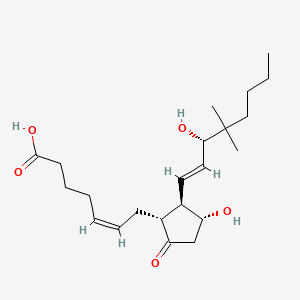

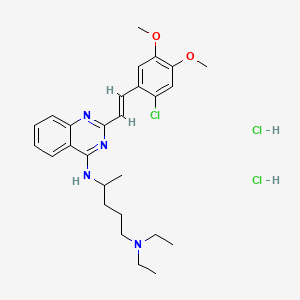

Vinorelbine metabolite M1 is a significant derivative of vinorelbine, a semi-synthetic vinca alkaloid. Vinorelbine is primarily used as an anti-mitotic chemotherapy drug for treating various types of cancers, including non-small cell lung cancer and breast cancer . The metabolite M1 is formed through the metabolic processes involving vinorelbine and plays a crucial role in its pharmacokinetics and pharmacodynamics .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Vinorelbine is synthesized through a semi-synthetic process that involves the modification of natural vinca alkaloids. The synthetic route typically starts with the extraction of vinblastine from the Madagascar periwinkle plant (Catharanthus roseus). Vinblastine is then chemically modified to produce vinorelbine by altering the catharanthine ring structure from a nine-membered to an eight-membered ring .

Industrial Production Methods: Industrial production of vinorelbine involves large-scale extraction of vinblastine followed by its chemical modification. The process requires stringent control of reaction conditions, including temperature, pH, and the use of specific catalysts to ensure high yield and purity of vinorelbine .

Análisis De Reacciones Químicas

Types of Reactions: Vinorelbine metabolite M1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its metabolic transformation and biological activity .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed: The major products formed from the reactions of this compound include deacetylvinorelbine, 20’-hydroxyvinorelbine, and vinorelbine 6’-oxide. These metabolites have distinct pharmacological properties and contribute to the overall therapeutic efficacy of vinorelbine .

Aplicaciones Científicas De Investigación

Vinorelbine metabolite M1 has extensive applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways and transformation of vinca alkaloids. In biology, it helps in understanding the cellular mechanisms and interactions of anti-mitotic agents. In medicine, this compound is crucial for developing targeted cancer therapies and improving the pharmacokinetic profiles of chemotherapeutic drugs .

Mecanismo De Acción

Vinorelbine metabolite M1 exerts its effects by binding to tubulin, a protein essential for microtubule formation. This binding disrupts the polymerization of microtubules, thereby inhibiting cell division and inducing apoptosis in cancer cells. The molecular targets involved include β-tubulin and various microtubule-associated proteins .

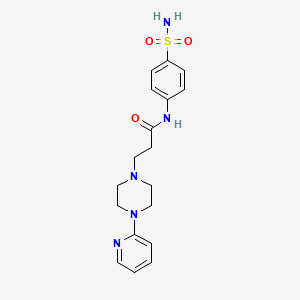

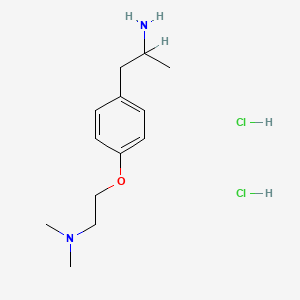

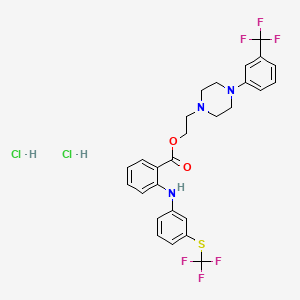

Comparación Con Compuestos Similares

Vinorelbine metabolite M1 is unique compared to other vinca alkaloid metabolites due to its specific structural modifications and pharmacological properties. Similar compounds include vinblastine, vincristine, and vindesine. While all these compounds share a common mechanism of action, this compound has a distinct metabolic profile and reduced neurotoxicity, making it a preferred choice in certain therapeutic regimens .

Conclusion

This compound is a vital compound in the realm of chemotherapy, offering unique advantages in terms of efficacy and safety. Its comprehensive study and application in various scientific fields continue to contribute to advancements in cancer treatment and drug development.

Propiedades

Número CAS |

1032390-76-3 |

|---|---|

Fórmula molecular |

C45H54N4O9 |

Peso molecular |

794.9 g/mol |

Nombre IUPAC |

methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(12S,14R)-16-ethyl-12-methoxycarbonyl-1-oxido-10-aza-1-azoniatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8,15-pentaen-12-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate |

InChI |

InChI=1S/C45H54N4O9/c1-8-27-19-28-22-44(40(51)56-6,36-30(25-49(54,23-27)24-28)29-13-10-11-14-33(29)46-36)32-20-31-34(21-35(32)55-5)47(4)38-43(31)16-18-48-17-12-15-42(9-2,37(43)48)39(58-26(3)50)45(38,53)41(52)57-7/h10-15,19-21,28,37-39,46,53H,8-9,16-18,22-25H2,1-7H3/t28-,37-,38+,39+,42+,43+,44-,45-,49?/m0/s1 |

Clave InChI |

LPTZKBCHESZBOM-LCJOUJNQSA-N |

SMILES isomérico |

CCC1=C[C@H]2C[C@@](C3=C(C[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

SMILES canónico |

CCC1=CC2CC(C3=C(C[N+](C2)(C1)[O-])C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.